

Spectroscopic Characterization of 4-Hydroxyindole-3-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyindole-3-carboxaldehyde

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This technical guide provides an in-depth overview of the spectroscopic characterization of **4-Hydroxyindole-3-carboxaldehyde**, a significant plant metabolite and a valuable building block in medicinal chemistry.^{[1][2]} This document outlines the key spectroscopic data, experimental protocols for its synthesis and characterization, and visual representations of relevant chemical processes.

Core Spectroscopic Data

The unique molecular structure of **4-Hydroxyindole-3-carboxaldehyde** gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|---------------------|-------------|--------------|
| 12.35 | br s | 1H | Indole N-H |
| 10.54 | br s | 1H | Phenolic O-H |
| 9.64 | s | 1H | Aldehyde C-H |
| 8.37 | s | 1H | H-2 |
| 7.13 | t, J = 8.1 Hz | 1H | H-6 |
| 6.95 | dd, J = 8.1, 0.9 Hz | 1H | H-7 |
| 6.54 | dd, J = 8.1, 0.9 Hz | 1H | H-5 |

Data sourced from ChemicalBook[3]

Note on ^{13}C NMR: Experimental ^{13}C NMR data for **4-Hydroxyindole-3-carboxaldehyde** is not readily available in the reviewed literature. However, based on the known shifts of indole-3-carboxaldehyde and the substituent effects of a hydroxyl group on a benzene ring, the following chemical shifts can be predicted.

Predicted ^{13}C NMR (DMSO- d_6):

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------|
| ~185 | C=O (Aldehyde) |
| ~155 | C-4 (bearing OH) |
| ~138 | C-7a |
| ~135 | C-2 |
| ~125 | C-3a |
| ~123 | C-6 |
| ~118 | C-3 |
| ~110 | C-5 |
| ~108 | C-7 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for confirming the elemental composition of **4-Hydroxyindole-3-carboxaldehyde**.

| Parameter | Value |
|-------------------|---|
| Molecular Formula | C ₉ H ₇ NO ₂ |
| Molecular Weight | 161.16 g/mol |
| Monoisotopic Mass | 161.0477 Da |

Data sourced from PubChem.[2]

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not published, the fragmentation of **4-Hydroxyindole-3-carboxaldehyde** under electron ionization is expected to involve the initial loss of the formyl group (CHO) and subsequent fragmentation of the indole ring.

Infrared (IR) Spectroscopy

Specific experimental IR data for **4-Hydroxyindole-3-carboxaldehyde** is not available. However, the spectrum is expected to show characteristic absorption bands for the functional groups present.

Predicted IR Absorption Bands:

| Wavenumber (cm ⁻¹) | Functional Group |
|--------------------------------|---------------------------|
| 3400-3200 | O-H and N-H stretching |
| ~3100 | Aromatic C-H stretching |
| ~1650 | C=O stretching (aldehyde) |
| 1600-1450 | Aromatic C=C stretching |
| ~1250 | C-O stretching (phenol) |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **4-Hydroxyindole-3-carboxaldehyde** in a suitable solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of the indole chromophore conjugated with a carbonyl group. While specific experimental data is not available, related compounds like indole-3-carboxaldehyde show absorption maxima in the range of 240-300 nm.^[4]

Experimental Protocols

Synthesis of 4-Hydroxyindole-3-carboxaldehyde

A common method for the synthesis of **4-Hydroxyindole-3-carboxaldehyde** is the Vilsmeier-Haack formylation of 4-hydroxyindole.^[3]

Materials:

- 4-Hydroxyindole
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF), anhydrous

- Ice-methanol bath
- 30% aqueous sodium hydroxide solution
- 5N Hydrochloric acid
- Methanol for recrystallization

Procedure:

- Under cooling in an ice-methanol bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring.
- After 15 minutes, add a solution of 4-hydroxyindole in anhydrous DMF dropwise to the mixture while maintaining the cold temperature.
- Allow the reaction mixture to stir at room temperature for 2 hours.
- Cool the mixture in an ice bath and quench the reaction by the slow addition of water.
- Basify the mixture with a 30% aqueous sodium hydroxide solution and continue stirring for 15 minutes.
- Acidify the mixture to a pH of 4 with 5N hydrochloric acid to precipitate the product.
- Collect the precipitate by filtration, wash with water, and dry.
- Recrystallize the crude product from methanol to obtain pure **4-Hydroxyindole-3-carboxaldehyde** as yellow crystals.[\[3\]](#)

Spectroscopic Characterization

General Considerations: For all spectroscopic analyses, the synthesized and purified **4-Hydroxyindole-3-carboxaldehyde** should be thoroughly dried to remove any residual solvent.

NMR Spectroscopy:

- Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ^1H).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Mass Spectrometry:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
- Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion peak and fragmentation pattern.
- For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure accurate mass measurement for elemental composition determination.

IR Spectroscopy:

- Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
- Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

UV-Vis Spectroscopy:

- Prepare a dilute solution of the sample in a spectroscopic grade solvent (e.g., methanol or ethanol).
- Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm using a spectrophotometer.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

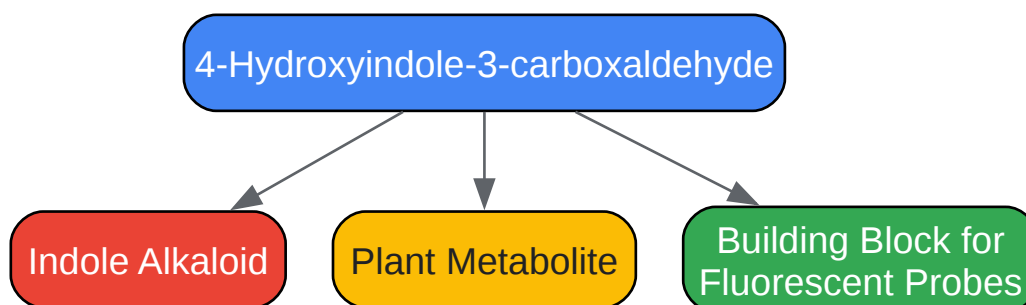
Visualizations

The following diagrams illustrate the synthesis workflow and the classification of **4-Hydroxyindole-3-carboxaldehyde**.



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Caption: Synthesis workflow for **4-Hydroxyindole-3-carboxaldehyde**.



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Caption: Chemical and functional classification of the target compound.

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